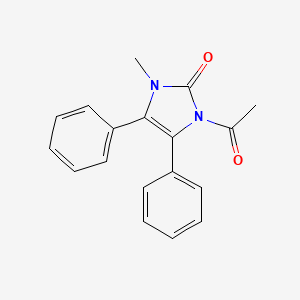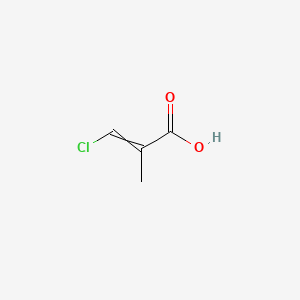
3-Chloro-2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-methylprop-2-enoic acid is an organic compound with the molecular formula C4H5ClO2 It is a derivative of acrylic acid, where one hydrogen atom on the double-bonded carbon is replaced by a chlorine atom and another by a methyl group
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylprop-2-enoic acid can be synthesized through several methods. One common method involves the hydrohalogenation of 3-methylpropynoic acid with thionyl chloride in the presence of a solvent like dimethylformamide (DMF), followed by treatment with oxalyl chloride . Another method involves the amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride with corresponding amines, amino alcohols, or hydrazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3-Chloro-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom with a hydroxyl group.
Addition: Reagents such as hydrogen bromide (HBr) or hydrogen chloride (HCl) can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of 3-hydroxy-2-methylprop-2-enoic acid.
Addition: Formation of 3-chloro-2-methylpropanoic acid.
Oxidation: Formation of 3-chloro-2-methylpropanoic acid derivatives.
科学的研究の応用
3-Chloro-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-2-methylprop-2-enoic acid involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the double bond make it a versatile intermediate in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: Similar structure but with a trimethylsilyl group.
2-Methylprop-2-enoic acid: Lacks the chlorine atom.
3-Chloro-2-methylpropene: Similar structure but without the carboxylic acid group.
Uniqueness
3-Chloro-2-methylprop-2-enoic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
3533-59-3 |
|---|---|
分子式 |
C4H5ClO2 |
分子量 |
120.53 g/mol |
IUPAC名 |
3-chloro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5ClO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
InChIキー |
WSUIRDORMCYOBS-UHFFFAOYSA-N |
正規SMILES |
CC(=CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


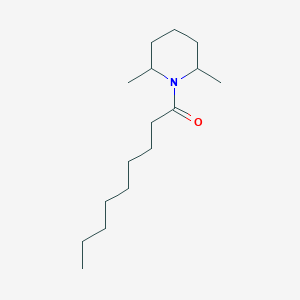



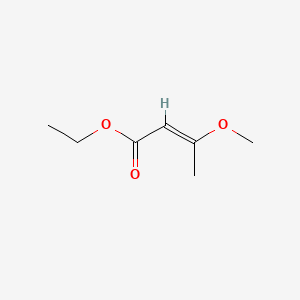
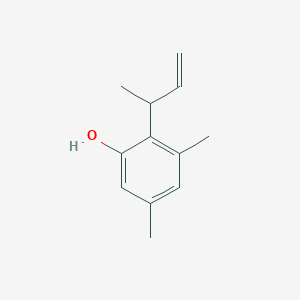

![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
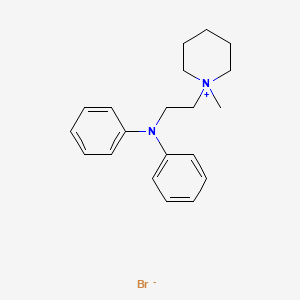
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)


